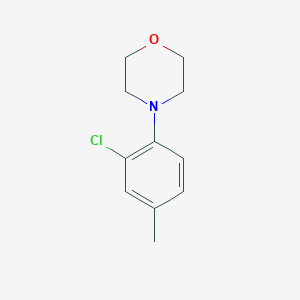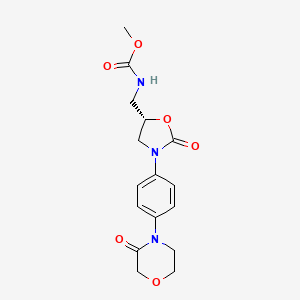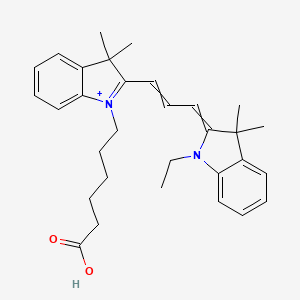
Didesulfo Cyanine 3 Monofunctional Hexanoic Acid Dye
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Didesulfo Cyanine 3 Monofunctional Hexanoic Acid Dye is a light-sensitive compound related to Cyanine 3 Monofunctional Hexanoic Acid Dye. It is known for its applications in the preparation of dUTPs conjugated with zwitterionic Cy3 or Cy5 fluorophore analogs, which are used as substrates for DNA amplification and labeling by Taq polymerase.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Didesulfo Cyanine 3 Monofunctional Hexanoic Acid Dye involves the reaction of 1-ethyl-3,3-dimethylindolium with a hexanoic acid derivative. The reaction conditions typically include the use of organic solvents and controlled temperatures to ensure the stability of the light-sensitive compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems to control reaction parameters and ensure consistent product quality.
化学反応の分析
Types of Reactions
Didesulfo Cyanine 3 Monofunctional Hexanoic Acid Dye undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the dye into its reduced forms, altering its optical properties.
Substitution: The dye can undergo substitution reactions, where functional groups are replaced with other groups, modifying its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. Reaction conditions are carefully controlled to maintain the integrity of the light-sensitive dye.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives have distinct optical and chemical properties, making them useful in different applications.
科学的研究の応用
Didesulfo Cyanine 3 Monofunctional Hexanoic Acid Dye has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of fluorescent probes and markers for various chemical analyses.
Biology: Employed in DNA amplification and labeling, enabling the study of genetic material and cellular processes.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and visualize biological molecules.
Industry: Applied in the development of advanced materials and technologies, such as sensors and imaging devices.
作用機序
The mechanism of action of Didesulfo Cyanine 3 Monofunctional Hexanoic Acid Dye involves its interaction with specific molecular targets, such as nucleic acids and proteins. The dye binds to these targets, altering their optical properties and enabling their detection and visualization. The pathways involved include the incorporation of the dye into DNA or protein structures, where it acts as a fluorescent marker.
類似化合物との比較
Similar Compounds
Similar compounds to Didesulfo Cyanine 3 Monofunctional Hexanoic Acid Dye include:
Cyanine 3 Monofunctional Hexanoic Acid Dye: A related compound with similar applications but different chemical properties.
Cyanine 5 Monofunctional Hexanoic Acid Dye: Another related dye with distinct optical characteristics, used in similar applications.
Uniqueness
This compound is unique due to its specific chemical structure, which provides distinct optical properties and reactivity. Its ability to form stable conjugates with nucleic acids and proteins makes it particularly valuable in scientific research and industrial applications.
特性
分子式 |
C31H39N2O2+ |
|---|---|
分子量 |
471.7 g/mol |
IUPAC名 |
6-[2-[3-(1-ethyl-3,3-dimethylindol-2-ylidene)prop-1-enyl]-3,3-dimethylindol-1-ium-1-yl]hexanoic acid |
InChI |
InChI=1S/C31H38N2O2/c1-6-32-25-17-11-9-15-23(25)30(2,3)27(32)19-14-20-28-31(4,5)24-16-10-12-18-26(24)33(28)22-13-7-8-21-29(34)35/h9-12,14-20H,6-8,13,21-22H2,1-5H3/p+1 |
InChIキー |
WGLNVGXNVHWNGV-UHFFFAOYSA-O |
正規SMILES |
CCN1C2=CC=CC=C2C(C1=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CCCCCC(=O)O)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


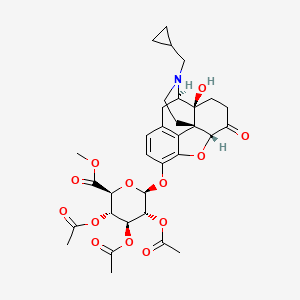

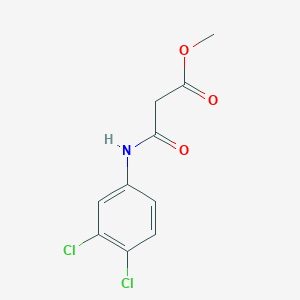
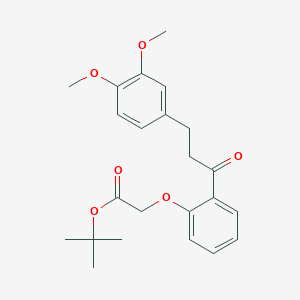
![2-[Methyl(3-phenylprop-2-enyl)amino]-1-phenylpropan-1-ol;hydrochloride](/img/structure/B13861865.png)
![Hoveyda-Grubbs Catalyst 1st Generation; (SP-5-41)-Dichloro[[2-(1-methylethoxy-kO)phenyl]methylene-kC](tricyclohexylphosphine)ruthenium](/img/structure/B13861867.png)


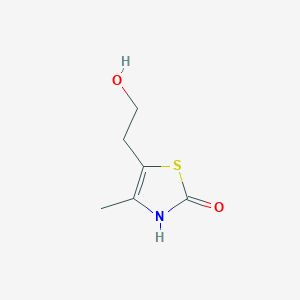
![[(2R,3S,4S,5R,6R)-6-[[(3S,10R,13R,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl (Z)-octadec-9-enoate](/img/structure/B13861896.png)
![[2-Methyl-4-(1-morpholin-4-ylethyl)phenyl]methanol](/img/structure/B13861902.png)
![(1S,5R,6S)-5-sec-Butyloxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester (Mixture of Diastereomers)](/img/structure/B13861903.png)
